

Application Note: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Choline**

Cat. No.: **B1196258**

[Get Quote](#)

Introduction

Choline is an essential nutrient vital for numerous biological functions, including neurotransmitter synthesis (acetyl**choline**), cell membrane signaling (phospholipids), and lipid transport. Its role in one-carbon metabolism also links it to cardiovascular health.^[1] Accurate and sensitive quantification of **choline** in plasma is crucial for clinical research, nutritional assessment, and drug development. This application note describes a robust and high-throughput method for the quantitative analysis of **choline** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This method employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Chromatography (HILIC) for efficient separation of the highly polar **choline** molecule. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (d9-**choline**) ensures high accuracy and precision. This method is suitable for large-scale clinical studies requiring reliable and rapid **choline** measurements.

Experimental Protocol

Materials and Reagents

- **Choline** chloride (Sigma-Aldrich)
- d9-**Choline** chloride (Isotec or equivalent)^[2]

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (collected in EDTA tubes)[3]

Sample Preparation

Proper sample handling is critical for accurate **choline** measurement.[3]

- Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant. Heparin has been shown to potentially lead to higher **choline** concentrations and is not recommended.[3]
- Plasma Separation: Centrifuge the blood samples within 60 minutes of collection to separate the plasma.[2]
- Storage: Process plasma samples immediately or store them at -20°C or lower until analysis. [2] Avoid multiple freeze-thaw cycles.[3]
- Protein Precipitation:
 - To 30 µL of plasma sample, add 90 µL of acetonitrile containing the d9-**choline** internal standard (e.g., at 10 µmol/L).[2] This results in a 3:1 ratio of acetonitrile to plasma.
 - Vortex the mixture thoroughly for 30 seconds to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 5800 x g) for 2 minutes.[2]
 - Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

Parameter	Value
Column	HILIC Column (e.g., InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm)[4]
Mobile Phase A	Water with 10 mM ammonium acetate[4]
Mobile Phase B	Acetonitrile
Gradient	Isocratic or a shallow gradient suitable for HILIC separation (e.g., starting at 90% B)
Flow Rate	0.4 - 0.6 mL/min[2]
Column Temperature	Ambient or controlled (e.g., 25°C)
Injection Volume	5 - 10 µL

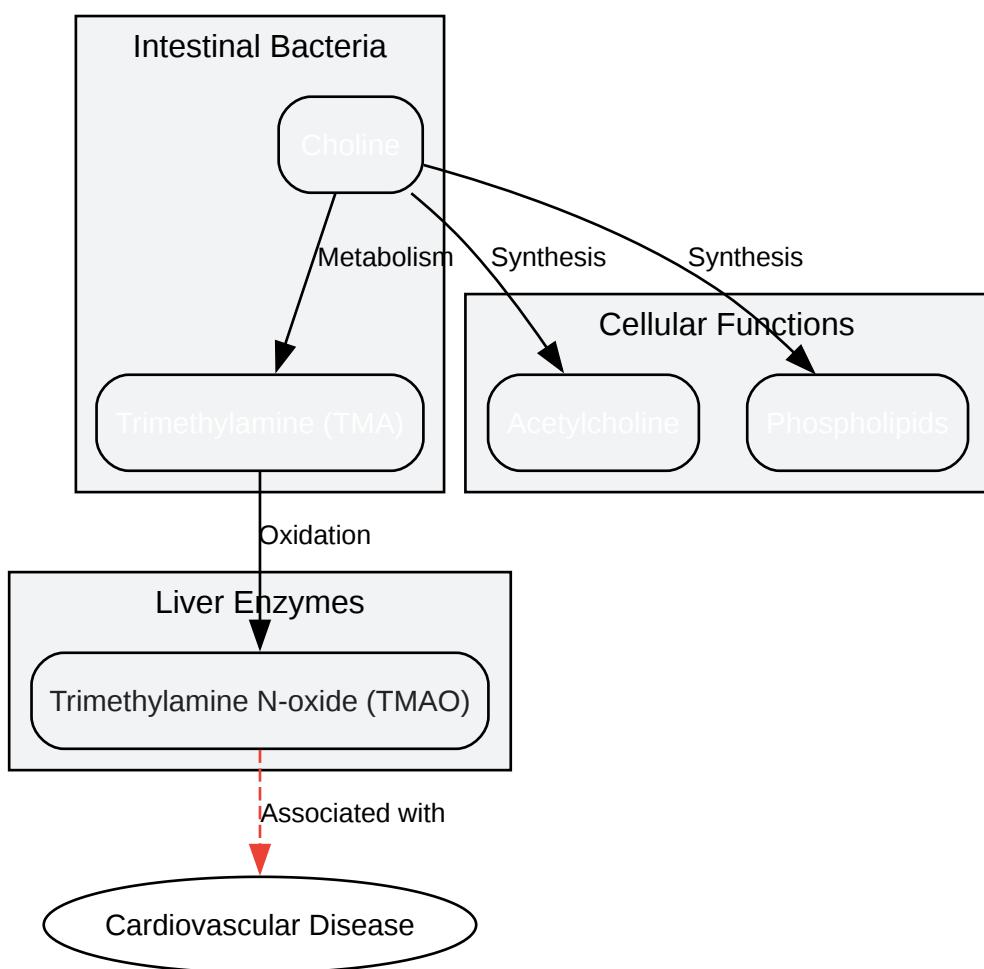
Mass Spectrometry (MS):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Choline: m/z 104 → 60, d9-Choline: m/z 113 → 69
Collision Energy	Optimized for the specific instrument
Dwell Time	100-200 ms

Calibration and Quantification

- Prepare a series of calibration standards by spiking known concentrations of **choline** into a surrogate matrix (e.g., dialyzed plasma or water).[2]
- Process the calibration standards and quality control (QC) samples alongside the unknown plasma samples using the same sample preparation protocol.

- Construct a calibration curve by plotting the peak area ratio of **choline** to d9-**choline** against the corresponding **choline** concentration.
- Determine the concentration of **choline** in the unknown samples by interpolating their peak area ratios from the calibration curve.


Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for **choline** quantification as compiled from various sources.

Parameter	Reported Value	Source
Linearity Range	1 - 1000 nmol/L	[5]
0.38 - 224 µmol/L	[6]	
Lower Limit of Quantitation (LLOQ)	0.38 µmol/L	[6]
Intra-Assay Precision (%CV)	< 4%	[6]
Inter-Assay Precision (%CV)	< 6%	[6]
Recovery	94% - 114%	[6]
Typical Plasma Concentration (Fasting)	8.0 (7.0 - 9.3) µmol/L (Median, 25th-75th percentiles)	[2]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of **choline** in plasma.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathways of dietary **choline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]

- 3. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196258#quantitative-analysis-of-choline-in-plasma-by-lc-ms-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com